molecular formula C15H18N4O3S2 B5540479 N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5540479
M. Wt: 366.5 g/mol
InChI Key: LREZKCRJKFUVIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate processes, often starting with the conjugate additions of amino groups to acetylenic sulfones, followed by intramolecular acylation. For example, the methyl esters of amino acids underwent conjugate additions to 1-(p-toluenesulfonyl)hexyne, leading to the formation of complex pyrrole derivatives through intramolecular acylation and tautomerization processes (Back & Nakajima, 2000). Furthermore, microwave-assisted synthesis methods have been employed to rapidly generate heteroaryl ether core structures, exemplified by the synthesis of compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), showcasing the utility of advanced techniques in the synthesis of complex molecules (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide is characterized by intricate arrangements of atoms and bonds. For instance, the title compound N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide showcased benzene rings tilted relative to each other, stabilized by weak intramolecular interactions (Kumar et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, often influenced by their functional groups and molecular framework. For example, the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents illustrates the potential biological activity and chemical reactivity of these molecules (Krishnamurthy et al., 2011).

Scientific Research Applications

Chemical Synthesis and Catalysis

Research on compounds structurally related to N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide indicates their importance in chemical synthesis. For instance, l-Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity and broad substrate applicability Zhouyu Wang et al., 2006.

Pharmacological Research

Compounds with similar structural motifs have been explored for their pharmacological potentials. For example, the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents showcases the utility of piperazine and pyrimidinone moieties in drug development B. Krishnamurthy et al., 2011.

Material Science

In the field of material science, the incorporation of pyridine and sulfone moieties into polymers, as seen in the synthesis of novel soluble fluorinated polyamides, highlights the contribution of these functional groups to improving materials' thermal stability, mechanical strength, and dielectric properties Xiao-Ling Liu et al., 2013.

properties

IUPAC Name

N-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-16-15(20)13-10-12(11-23-13)24(21,22)19-8-6-18(7-9-19)14-4-2-3-5-17-14/h2-5,10-11H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZKCRJKFUVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

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